molecular formula C23H21N3O7S2 B11669430 (5E)-3-cyclohexyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-cyclohexyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669430
M. Wt: 515.6 g/mol
InChI Key: QXQRQFCLPICWCI-CIAFOILYSA-N
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Description

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Preparation Methods

Synthetic Routes and Reaction Conditions

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Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

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Common Reagents and Conditions

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Major Products

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Scientific Research Applications

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    Chemistry: Role in organic synthesis, catalysis, or as a reagent.

    Biology: Potential biological activity, use in biochemical assays, or as a probe.

    Medicine: Therapeutic potential, mechanism of action, or as a drug candidate.

    Industry: Applications in materials science, manufacturing, or as an intermediate in chemical production.

Mechanism of Action

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Comparison with Similar Compounds

Similar Compounds

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Comparison

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Properties

Molecular Formula

C23H21N3O7S2

Molecular Weight

515.6 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O7S2/c1-32-20-11-14(12-21-22(27)24(23(34)35-21)15-5-3-2-4-6-15)7-9-19(20)33-18-10-8-16(25(28)29)13-17(18)26(30)31/h7-13,15H,2-6H2,1H3/b21-12+

InChI Key

QXQRQFCLPICWCI-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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